molecular formula C9H13NO2S B2893166 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207051-65-7

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2893166
CAS No.: 1207051-65-7
M. Wt: 199.27
InChI Key: QWNVUFFQZHJZRK-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a thiophene ring substituted at the 3-position with a methyl group linked to the acetamide nitrogen. The ethoxy group (–OCH₂CH₃) at the 2-position of the acetamide backbone distinguishes it from related compounds. This structural motif is significant in medicinal chemistry due to the thiophene ring’s electron-rich nature and the acetamide group’s role in hydrogen bonding, which can enhance binding to biological targets . The compound is synthesized via carbodiimide-mediated coupling reactions, such as those employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane under nitrogen . Purity is typically confirmed using reverse-phase HPLC and LCMS (>95% purity), with structural validation via ¹H/¹³C NMR spectroscopy .

Properties

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-6-9(11)10-5-8-3-4-13-7-8/h3-4,7H,2,5-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVUFFQZHJZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of ethyl acetate with thiophen-3-ylmethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(thiophen-3-ylmethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Key Spectral Data (¹H NMR) Reference
2-Ethoxy-N-(thiophen-3-ylmethyl)acetamide C₁₀H₁₅NO₂S Ethoxy (–OCH₂CH₃), thiophen-3-ylmethyl EDC/HOBt coupling in DCM δ 4.15 (q, –OCH₂CH₃), δ 4.84 (s, –CH₂–)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S Acetyl (–COCH₃), bromo (–Br) One-step from 3-acetylthiophen-2-amine δ 2.50 (s, –COCH₃), δ 4.10 (s, –CH₂Br)
2-(Benzotriazol-1-yl)-N-(thiophen-3-ylmethyl)acetamide C₁₃H₁₂N₄OS Benzotriazolyl (electron-withdrawing) Amide coupling with NaBH(OAc)₃ in DCE δ 5.15 (s, –CH₂–), δ 7.69–7.76 (m, Ar–H)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ Cyano (–CN), thiophen-2-yl Two-step: acid chloride formation + coupling δ 7.45 (d, J = 5.1 Hz, thiophene–H)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group in 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide enhances solubility in polar solvents compared to electron-withdrawing substituents like benzotriazolyl or cyano groups, which reduce solubility but improve stability .
  • Synthetic Complexity : Compounds with benzotriazolyl or multi-heterocyclic substituents (e.g., pyridinyl) require multi-step syntheses involving Suzuki couplings or reductive amination , whereas simpler derivatives (e.g., bromoacetamides) are synthesized in one step .

Spectroscopic and Analytical Differences

  • NMR Shifts : The ethoxy group in 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide generates a characteristic quartet at δ 4.15 ppm (–OCH₂CH₃), absent in analogs like N-(3-acetyl-2-thienyl)-2-bromoacetamide, which shows a singlet for the acetyl group at δ 2.50 ppm .
  • IR Spectroscopy: The carbonyl stretch (C=O) in 2-ethoxy-N-(thiophen-3-ylmethyl)acetamide appears at ~1677 cm⁻¹, similar to benzotriazolyl analogs but shifted compared to cyano-substituted derivatives (~1690 cm⁻¹ due to electron withdrawal) .

Crystallographic and Stability Considerations

  • Crystal Packing: N-Substituted 2-arylacetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form intermolecular N–H⋯N hydrogen bonds, stabilizing their crystal lattices .

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